1-N-丙基-4-(三氟甲基)苯-1,2-二胺

描述

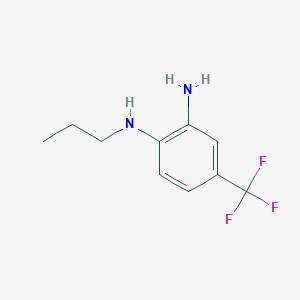

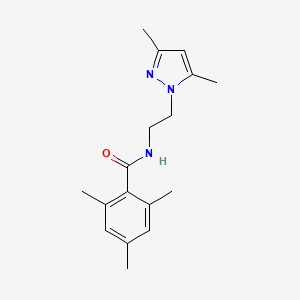

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H13F3N2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine can be inferred from its IUPAC name and molecular formula. It consists of a benzene ring substituted with a trifluoromethyl group (-CF3), two amine groups (-NH2), and a propyl group (-C3H7) .科学研究应用

Selective N–N or N–S Bond Cleavage

Abstract: LiOH-mediated cascade reactions initiated by N–N bond cleavage yield 1,2,4-benzotriazine derivatives . Additionally, N1-alkylated benzotriazoles are selectively formed via Cs₂CO₃-mediated desulfonylative substitution based on N–S bond cleavage. These compounds find applications in diverse areas, including organic synthesis and catalysis .

Design of Thermally Activated Delayed Fluorescence (TADF) Emitters

Abstract: By combining 1,4-bis(trifluoromethyl)benzene as an acceptor with donor moieties like phenoxazine, phenothiazine, or 9,9-dimethyl-9,10-dihydroacridine, researchers have designed compounds with symmetrical donor–acceptor–donor architectures. These emitters exhibit TADF properties, making them valuable for organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Biologically Active Fused Heterocycles

Abstract: 1,5-Difluoro-2,4-dinitrobenzene has been used to prepare biologically active fused heterocycles, including phenazinimines, 1,5-benzodiazepin-2-ones, benzo[1,4]oxazin-3-ones, benzo[1,4]thiazin-3-ones, and indoles. These compounds exhibit interesting H-bonding and π–π interactions in both solution and the solid state .

Non-Covalent Organocatalysts with Double Hydrogen Bond Donors

Abstract: Benzene-1,2-diamine derivatives serve as donors for double hydrogen bond donors in non-covalent organocatalysts. These compounds play a crucial role in designing efficient catalysts for various reactions .

Versatile Monomers for Aromatic Polyamides

Abstract: Triphenylamine-based diamines, including those derived from benzene-1,2-diamine, are essential monomers for synthesizing aromatic polyamides with diverse properties. These materials find applications in fields such as polymer chemistry and materials science .

作用机制

属性

IUPAC Name |

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13/h3-4,6,15H,2,5,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGANOCITAMOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(6-Thien-2-ylpyridazin-3-yl)thio]acetyl}indoline](/img/structure/B2479415.png)

![(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine](/img/structure/B2479416.png)

![2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2479417.png)

![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)

![2,2,2-trifluoro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B2479424.png)

![1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2479427.png)

![1,1-Dimethyl-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]urea](/img/structure/B2479430.png)

![1-[(1S,2S)-2-methylcyclopropyl]ethanone](/img/structure/B2479431.png)